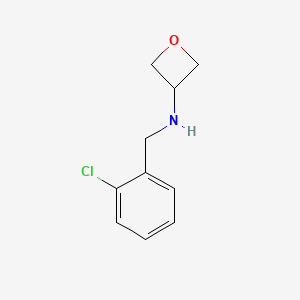
N-(2-Clorobencil)oxetan-3-amina
Descripción general
Descripción
N-(2-Chlorobenzyl)oxetan-3-amine: is a chemical compound with the molecular formula C10H12ClNO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a chlorobenzyl group attached to the nitrogen atom
Aplicaciones Científicas De Investigación
N-(2-Chlorobenzyl)oxetan-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Mode of Action
N-(2-Chlorobenzyl)oxetan-3-amine is involved in the synthesis of medium-sized heterocycles. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .
Result of Action
The compound is known to participate in the synthesis of medium-sized heterocycles
Análisis Bioquímico
Biochemical Properties
N-(2-Chlorobenzyl)oxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position, which can influence the activity of enzymes involved in these pathways . Additionally, the presence of the oxetane ring can affect the pKa of proximal amines, thereby altering the compound’s reactivity and interaction with biomolecules .
Cellular Effects
N-(2-Chlorobenzyl)oxetan-3-amine impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to changes in downstream cellular responses. For example, its interaction with enzymes involved in oxidative stress responses can alter gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(2-Chlorobenzyl)oxetan-3-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in nucleophilic substitution reactions, thereby affecting the overall biochemical pathway . Additionally, the presence of the chlorobenzyl group allows for specific binding interactions with aromatic amino acids in proteins, further influencing the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Chlorobenzyl)oxetan-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(2-Chlorobenzyl)oxetan-3-amine vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
N-(2-Chlorobenzyl)oxetan-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with specific cofactors can modulate the overall metabolic activity within the cell .
Transport and Distribution
The transport and distribution of N-(2-Chlorobenzyl)oxetan-3-amine within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments .
Subcellular Localization
N-(2-Chlorobenzyl)oxetan-3-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the mitochondria can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with specific proteins can direct it to other subcellular locations, further modulating its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)oxetan-3-amine typically involves the reaction of 2-chlorobenzylamine with an oxetane derivative. One common method is the nucleophilic substitution reaction where 2-chlorobenzylamine reacts with an oxetane compound under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of N-(2-Chlorobenzyl)oxetan-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chlorobenzyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives with altered properties.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzylamines.
Comparación Con Compuestos Similares
N-(2-Bromobenzyl)oxetan-3-amine: Similar structure but with a bromine atom instead of chlorine.
N-(2-Fluorobenzyl)oxetan-3-amine: Contains a fluorine atom in place of chlorine.
N-(2-Methylbenzyl)oxetan-3-amine: Features a methyl group instead of chlorine.
Uniqueness: N-(2-Chlorobenzyl)oxetan-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKLFUTXXQJRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343967-18-9 | |
| Record name | N-[(2-chlorophenyl)methyl]oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
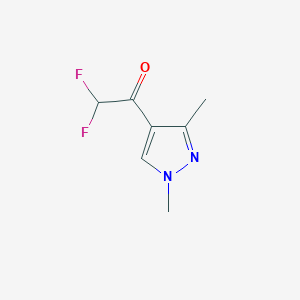
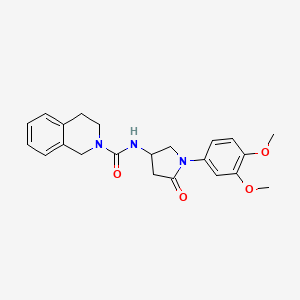
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)
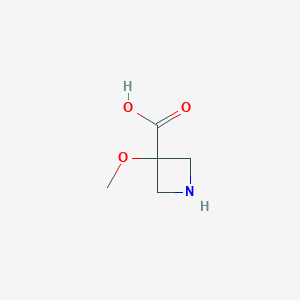

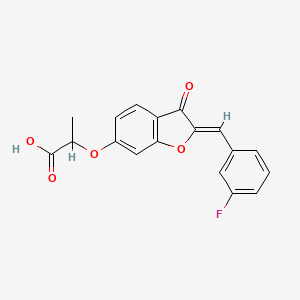
![3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2521748.png)
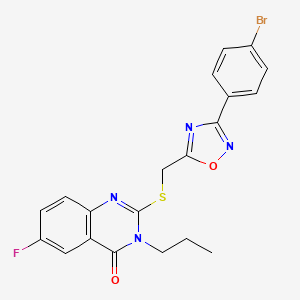

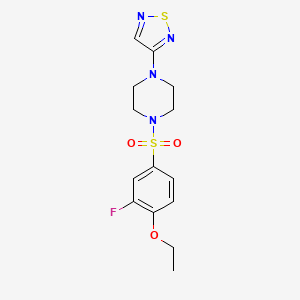
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)
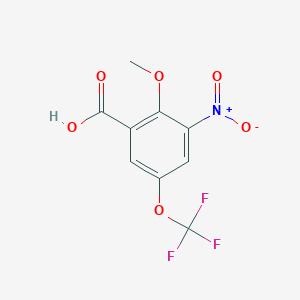
![N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2521756.png)
